(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

概要

説明

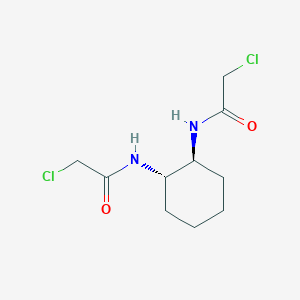

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in methanol .

準備方法

The synthetic routes for (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane typically involve the reaction of cyclohexane derivatives with chloroacetyl chloride under controlled conditions . The reaction conditions often require a solvent like methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamido groups.

Oxidation and Reduction:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antibody-Metal Conjugates

One of the significant applications of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is in the development of antibody-metal conjugates. These conjugates are utilized for diagnostic imaging and therapeutic purposes. The compound serves as a chelating agent that can complex with radiometals, which are then attached to antibodies. This process enhances the targeting of tumors while minimizing retention in non-target tissues, such as kidneys and liver . The ability to label proteins with radiometals allows for diverse applications in both diagnosis and treatment, including SPECT and PET imaging.

Synthesis of Novel Pharmaceuticals

The compound is also employed in the synthesis of novel pharmaceuticals, particularly those requiring specific stereochemical configurations. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development due to their varying biological activities . The use of this compound as a building block can facilitate the creation of complex molecules with desired pharmacological properties.

Asymmetric Catalysis

The compound has been investigated for its role as a catalyst in asymmetric synthesis. Research indicates that derivatives of trans-1,2-diaminocyclohexane, including this compound, can act as effective ligands in various catalytic reactions . These ligands enhance reaction selectivity and yield by influencing the stereochemistry of the products formed.

Chelating Agent for Metal Ions

As a chelating agent, this compound exhibits strong binding affinity for metal ions. This property is exploited in various fields including:

- Radiopharmaceuticals : Used to stabilize radiometals for imaging and therapeutic applications.

- Environmental Chemistry : Assists in the removal of heavy metals from contaminated sites by forming stable complexes that can be easily extracted .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Metal Conjugates | Diagnostic imaging and therapy using radiolabeled antibodies | Targeted therapy with reduced side effects |

| Pharmaceutical Synthesis | Synthesis of enantiomerically pure compounds for drug development | Improved efficacy and safety profiles |

| Asymmetric Catalysis | Catalysts in asymmetric reactions leading to selective product formation | Higher yields and selectivity |

| Chelating Agent | Stabilization of metal ions for various applications | Enhanced metal ion removal and stabilization |

Case Studies

Case Study 1: Radiolabeling Techniques

Research has demonstrated that using this compound in radiolabeling techniques significantly improves tumor targeting efficiency. In animal studies, conjugates formed with this compound exhibited higher uptake in tumor tissues compared to traditional methods .

Case Study 2: Asymmetric Synthesis

A study highlighted the effectiveness of this compound as a ligand in a series of asymmetric reactions involving prochiral substrates. The results indicated that this compound could achieve enantiomeric excesses exceeding 90%, showcasing its potential as a catalyst in pharmaceutical synthesis .

作用機序

The mechanism of action of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane involves its ability to form covalent bonds with target molecules. The chloroacetamido groups can react with nucleophilic sites on proteins or other macromolecules, leading to the formation of stable crosslinks . This crosslinking ability is crucial for its applications in proteomics and biological studies .

類似化合物との比較

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane can be compared with other crosslinking agents such as:

Glutaraldehyde: A widely used crosslinker in biological studies, known for its strong crosslinking ability but higher toxicity.

Disuccinimidyl Suberate: Another crosslinker used in proteomics, offering different reactivity and stability profiles.

Bis(sulfosuccinimidyl)suberate: A water-soluble crosslinker with applications similar to those of this compound.

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in proteomics and industrial processes .

生物活性

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features two chloroacetamido groups attached to a cyclohexane ring. The synthesis of this compound has been explored in various studies, often focusing on improving yield and purity. For instance, one method involves acylation reactions using activated derivatives, which can yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways . Comparative studies have shown that this compound outperforms traditional antibiotics in certain contexts, particularly against strains resistant to beta-lactam antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. In vitro assays demonstrate cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cellular stress responses .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Lorraine evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used for comparison. This suggests a promising role for this compound in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, this compound was tested against various human cancer cell lines. The findings revealed that the compound exhibited IC50 values in the nanomolar range for several lines, indicating potent activity. Morphological assessments showed characteristics consistent with apoptosis, such as cell shrinkage and chromatin condensation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : The chloroacetamido groups likely interfere with peptidoglycan synthesis in bacterial cells.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through oxidative stress and caspase activation.

- Targeting Specific Enzymes : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation.

Comparative Analysis

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | 0.5 | N/A | Cell wall disruption |

| Anticancer | N/A | 0.01 | Apoptosis induction |

特性

IUPAC Name |

2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKAARNQHEEG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566383 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150576-46-8 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。